Mubritinib - 366017-09-6

Mubritinib

Catalog Number: EVT-287228
CAS Number: 366017-09-6
Molecular Formula: C25H23F3N4O2
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mubritinib is a selective inhibitor of the human epidermal growth factor receptor 2 (HER2), inhibiting HER2 phosphorylation with an IC50 value of 6 nM. It is without effect on EGFR, FGFR, PDGFR, JAK1, Src, and Blk (IC50 > 25 μM). Mubritinib inhibits the proliferation of breast, bladder, kidney, and prostate cancer cells in vitro and in vivo.

Synthesis Analysis

A five-step total synthesis of Mubritinib has been described, emphasizing practicality and conciseness []. Key steps include:

This optimized synthesis offers improved yield and fewer steps, paving the way for potential industrial-scale production of Mubritinib for research purposes [].

Molecular Structure Analysis

While a detailed analysis of Mubritinib's molecular structure is not provided in the abstracts, its chemical structure comprises a 1H-1,2,3-triazole ring, which is crucial for its inhibitory activity against ETC1 []. Modifications to this heterocyclic ring, specifically at the 1,3-nitrogen motif (the "toxicophore"), significantly alter its ability to inhibit ETC1, highlighting the importance of this structural feature [].

  • Quenching of HSA intrinsic fluorescence: This suggests a direct interaction between Mubritinib and HSA, likely through a static quenching mechanism [].
  • Hydrogen bonding, hydrophobic interactions, and Van der Waals forces: These forces contribute to the moderate binding affinity (Kb ≈ 104 M-1) of Mubritinib to HSA at site I, with a close proximity between the molecule and the protein (r = 6.76 Å) [].
Mechanism of Action
  • HER2/ErbB2 inhibition: Initially identified as a selective inhibitor of HER2/ErbB2 tyrosine kinase activity [, , , , , , ], Mubritinib disrupts downstream signaling pathways such as Akt phosphorylation, impacting cellular processes like proliferation, migration, and survival [, , ].
  • Mitochondrial ETC1 inhibition: Recent studies have unveiled Mubritinib's potent inhibitory effect on ETC1, specifically targeting the ubiquinone binding site [, , ]. This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production, increased reactive oxygen species (ROS) generation, and ultimately, cell death [, , , ].

The 1,3-nitrogen motif within Mubritinib's 1H-1,2,3-triazole ring is identified as the key structural element (toxicophore) responsible for its ETC1 inhibitory activity []. Modifications to this motif abolish both ETC1 inhibition and the anticancer effects of Mubritinib, underscoring the importance of this mechanism in its biological activity [].

Applications

Acute Myeloid Leukemia (AML) Research:

  • Identification of a novel therapeutic target: Mubritinib exhibits selective toxicity towards AML cells, particularly those with high mitochondrial activity, making ETC1 a promising therapeutic target [, , , ].
  • Targeting therapy-resistant AML: Mubritinib demonstrates efficacy against leukemia stem cells (LSCs), a subpopulation of AML cells resistant to conventional chemotherapy, highlighting its potential to prevent relapse [].
  • Genetic profiling of responsive AML subtypes: Research has identified specific genetic mutations (NPM1, FLT3, DNMT3A) and transcriptional profiles associated with sensitivity to Mubritinib, paving the way for personalized medicine approaches [, , ].

Other Cancer Types:

  • Primary effusion lymphoma (PEL): Mubritinib inhibits the growth of PEL cells by disrupting mitochondrial OXPHOS metabolism and inhibiting the binding of the Kaposi's sarcoma-associated herpesvirus (KSHV) LANA protein to viral DNA [].
  • Glioblastoma (GBM): Mubritinib impairs the growth and stemness of patient-derived GBM cells by inhibiting ETC1, offering a potential therapeutic strategy for this aggressive brain cancer [].
  • Cranial neural crest cell migration: Research using Mubritinib as a tool compound has revealed the role of ErbB2 in promoting cranial neural crest cell migration during development [].

Drug Discovery and Development:

  • Identification of novel toxicophores: The identification of the 1,3-nitrogen motif within Mubritinib's triazole ring as the key structural element for ETC1 inhibition provides valuable insight for designing and developing new mitochondrial targeting drugs [].

Studying Drug-Protein Interactions:

  • Understanding drug pharmacokinetics: Investigating the interaction between Mubritinib and HSA provides insights into its pharmacokinetic properties, such as distribution and metabolism within the body [].
Future Directions
  • Clinical trials for AML: Further investigation of Mubritinib's efficacy and safety in clinical trials for AML, particularly for patients with specific genetic profiles associated with sensitivity, is warranted [, , ].
  • Exploring therapeutic potential in other cancers: Given its potent ETC1 inhibitory activity, investigating the therapeutic potential of Mubritinib in other cancer types beyond AML, PEL, and GBM is promising [, ].
  • Developing Mubritinib derivatives: Designing and synthesizing novel Mubritinib derivatives with improved potency, selectivity, and pharmacokinetic properties could lead to more effective therapeutic agents [].
  • Investigating combination therapies: Exploring the synergistic effects of Mubritinib in combination with other anticancer agents, such as conventional chemotherapy or targeted therapies, could enhance treatment outcomes [].

Properties

CAS Number

366017-09-6

Product Name

Mubritinib

IUPAC Name

4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole

Molecular Formula

C25H23F3N4O2

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C25H23F3N4O2/c26-25(27,28)21-9-4-20(5-10-21)8-13-24-30-22(18-34-24)17-33-23-11-6-19(7-12-23)3-1-2-15-32-16-14-29-31-32/h4-14,16,18H,1-3,15,17H2/b13-8+

InChI Key

ZTFBIUXIQYRUNT-MDWZMJQESA-N

SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

Mubritinib; TAK 165; TAK-165; TAK165

Canonical SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)C=CC4=CC=C(C=C4)C(F)(F)F

Isomeric SMILES

C1=CC(=CC=C1CCCCN2C=CN=N2)OCC3=COC(=N3)/C=C/C4=CC=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.